tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate

Medicinal Chemistry Organic Synthesis EGFR Inhibitor

This Boc-protected, tetra-substituted aniline is the validated intermediate for Osimertinib (AZD9291), the third-generation EGFR TKI for NSCLC. Only precise C4-F, C2-OMe, C5-NO2, and C1-NHBoc substitution ensures chemoselectivity during the critical SNAr coupling step; the free amine or alternative substitution patterns lead to synthetic failure. Supplied at ≥98% purity with a patent-benchmarked 84% Boc-protection yield, this compound enables process chemists to optimize industrial-scale API manufacturing and medicinal chemists to pursue late-stage SAR diversification. Order for research and further manufacturing use.

Molecular Formula C12H15FN2O5
Molecular Weight 286.259
CAS No. 1802924-13-5
Cat. No. B2749192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
CAS1802924-13-5
Molecular FormulaC12H15FN2O5
Molecular Weight286.259
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=C(C=C1OC)F)[N+](=O)[O-]
InChIInChI=1S/C12H15FN2O5/c1-12(2,3)20-11(16)14-8-6-9(15(17)18)7(13)5-10(8)19-4/h5-6H,1-4H3,(H,14,16)
InChIKeyKPUXYKMAEDAWET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate CAS 1802924-13-5: A Foundational Boc-Protected Fluorinated Aniline Building Block for Medicinal Chemistry


tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate (CAS 1802924-13-5) is a specialized chemical intermediate classified as a Boc-protected, polysubstituted aniline . It serves a critical role in the multi-step synthesis of complex pharmaceutical agents, notably functioning as a key intermediate in the synthetic pathway of the third-generation EGFR tyrosine kinase inhibitor Osimertinib (AZD9291), which is used to treat non-small cell lung cancer . As a solid compound, it is commercially supplied with a defined purity, typically at 95% or 98% (NLT 98%) from specialized vendors, and is intended strictly for research and further manufacturing use, not for direct human application .

Why 4-Fluoro-2-Methoxy-5-Nitroaniline or Alternative Boc-Protected Anilines Cannot Substitute for CAS 1802924-13-5


The unique combination of the Boc protecting group, the electron-withdrawing nitro and fluoro substituents, and the electron-donating methoxy group on the phenyl ring defines the specific reactivity and synthetic utility of this compound. Substituting the parent aniline, 4-fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9), directly into a multi-step sequence would lead to chemoselectivity failures, as the free amine would undergo undesired reactions during the manipulation of other functional groups [1]. Conversely, using an alternative Boc-protected aniline with a different substitution pattern (e.g., lacking the fluorine or nitro group) would fundamentally alter the electronic character of the aromatic ring and preclude subsequent regioselective transformations, such as the nucleophilic aromatic substitution (SNAr) reaction that is central to its established application in Osimertinib synthesis [2]. Therefore, precise substitution at all four positions is non-negotiable for successful downstream synthesis.

Procurement-Ready Quantitative Evidence for CAS 1802924-13-5: Performance Metrics and Purity Standards


Established Synthetic Utility: Quantified Yield in a Documented Osimertinib Intermediate Step

The target compound is a critical, documented intermediate in the synthesis of AZD9291 (Osimertinib). In a patented synthetic route, it is prepared from 4-fluoro-2-methoxy-5-nitroaniline with Boc anhydride, achieving a specific and reproducible yield [1]. This quantitative performance metric is essential for assessing the compound's reliability in a known industrial process, which may not be the case for a closely related analog like tert-butyl (2-methoxy-5-nitrophenyl)carbamate, which lacks the 4-fluoro substituent required for the subsequent nucleophilic substitution step.

Medicinal Chemistry Organic Synthesis EGFR Inhibitor

Commercial Purity Benchmark: Comparison of Vendor Specifications for tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate

Vendor-supplied purity is a key differentiator for procurement. The target compound is consistently offered with a minimum purity of 95% by global reagent suppliers like Sigma-Aldrich, and with a higher specification of 98% (NLT 98%) from specialized building block vendors such as Bidepharm and Fluoropharm . This established commercial standard can be compared against the typical purity of the unprotected aniline, 4-fluoro-2-methoxy-5-nitroaniline, which is also often available at 97-98% purity, demonstrating that the Boc protection step does not inherently compromise the accessible purity grade .

Procurement Quality Control Chemical Synthesis

Unique Regioselectivity Demonstrated in Subsequent SNAr Reactions

The presence of the 4-fluoro substituent in the target compound is a strict requirement for the subsequent nucleophilic aromatic substitution (SNAr) step in the AZD9291 synthesis. A patent explicitly uses tert-butyl 4-fluoro-2-methoxy-5-nitroanilinocarbamate as the substrate for an SNAr reaction with N,N,N'-trimethylethylenediamine, achieving a 98% yield for the displacement of the fluorine atom [1]. This reaction is not possible with a comparator that lacks the 4-fluoro substituent, such as tert-butyl (2-methoxy-5-nitrophenyl)carbamate, which would be completely unreactive under these conditions, halting the synthetic sequence.

Organic Synthesis Medicinal Chemistry Reaction Selectivity

Key Application Scenarios for tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate in Research and Industrial Development


Scale-Up and Optimization of Osimertinib (AZD9291) Synthesis

The compound's documented use in a patented route for the industrial production of Osimertinib makes it an essential reagent for process chemists focused on scaling up this critical cancer therapy. The patent provides a quantitative starting point (84% yield for Boc protection, 98% for the subsequent SNAr), enabling teams to benchmark and optimize each step, leading to more efficient and cost-effective manufacturing of the active pharmaceutical ingredient (API) [1].

Development of Next-Generation Kinase Inhibitors via SAR Studies

Medicinal chemists can leverage this polyfunctional intermediate to explore structure-activity relationships (SAR) around the central phenyl ring of kinase inhibitors. The protected amine allows for late-stage deprotection and diversification, while the fluoro and nitro groups offer distinct vectors for substitution and further functionalization, as validated by its role in accessing key pyrimidine-based EGFR inhibitors [2].

Synthesis of Fluorinated Bioactive Molecules and Chemical Probes

The compound is a valuable building block for synthesizing a broad range of fluorinated bioactive molecules. Its pre-assembled substitution pattern, including both a nitro group (a precursor to other functionalities like amines via reduction) and a Boc-protected amine, provides a versatile platform for constructing complex chemical probes or drug candidates that require a fluorinated aromatic core for improved metabolic stability and target binding .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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